Home > Products > Screening Compounds P41202 > Rifamycin B diallylamide
Rifamycin B diallylamide - 17607-45-3

Rifamycin B diallylamide

Catalog Number: EVT-15477520
CAS Number: 17607-45-3
Molecular Formula: C45H58N2O13
Molecular Weight: 834.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Rifamycin B diallylamide is a derivative of rifamycin B, a member of the rifamycin class of antibiotics, which are primarily known for their effectiveness against mycobacterial infections, including tuberculosis and leprosy. Rifamycin B itself is produced naturally by the bacterium Amycolatopsis rifamycinica and has been modified to enhance its pharmacological properties. The diallylamide modification introduces additional functional groups that may influence its biological activity and therapeutic potential.

Source

Rifamycin B was first isolated in the 1950s from Amycolatopsis rifamycinica, a soil-dwelling actinobacterium. The discovery of rifamycins stemmed from efforts to find new antibiotics effective against resistant bacterial strains. The diallylamide derivative was synthesized to explore enhanced efficacy and reduced side effects compared to its parent compound.

Classification

Rifamycin B diallylamide belongs to the class of ansamycins, which are characterized by their complex polyketide structures. This compound is classified under the broader category of antibiotics, specifically targeting bacterial RNA synthesis by inhibiting DNA-dependent RNA polymerase.

Synthesis Analysis

Methods

The synthesis of rifamycin B diallylamide typically involves several key steps:

  1. Isolation of Rifamycin B: Initially, rifamycin B is extracted from Amycolatopsis rifamycinica through fermentation processes.
  2. Chemical Modification: The introduction of the diallylamide group is achieved through amide bond formation. This can be accomplished using coupling agents such as carbodiimides or by employing direct coupling methods in organic solvents.
  3. Purification: After synthesis, the product is purified using techniques such as chromatography to isolate the desired compound from unreacted materials and by-products.

Technical Details

The synthesis often requires careful control of reaction conditions, including temperature, pH, and reaction time, to ensure high yields and purity. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized rifamycin B diallylamide.

Molecular Structure Analysis

Structure

Rifamycin B diallylamide has a complex molecular structure characterized by a large polycyclic core derived from rifamycin B with an additional diallylamide moiety. Its molecular formula is C45H58N2O13C_{45}H_{58}N_{2}O_{13} .

Data

  • Molecular Weight: Approximately 818.95 g/mol
  • Structural Features: The compound features multiple hydroxyl groups, a naphthalenic core, and an amide linkage that contributes to its biological activity.
Chemical Reactions Analysis

Reactions

Rifamycin B diallylamide can undergo various chemical reactions typical for amides and polycyclic compounds:

  1. Hydrolysis: Under acidic or basic conditions, the amide bond can hydrolyze to yield the corresponding carboxylic acid and amine.
  2. Reduction: The presence of carbonyl groups allows for reduction reactions, potentially converting them into alcohols.
  3. Substitution Reactions: The compound may participate in electrophilic aromatic substitution due to its naphthalenic structure.

Technical Details

The stability of rifamycin B diallylamide in different pH environments can significantly affect its reactivity and potential degradation pathways, which are critical for its therapeutic applications.

Mechanism of Action

Process

Rifamycin B diallylamide exerts its antibacterial effects primarily by inhibiting bacterial RNA polymerase. This inhibition prevents the transcription of DNA into RNA, effectively halting protein synthesis in susceptible bacteria.

Data

  • Target Enzyme: DNA-dependent RNA polymerase
  • Inhibition Type: Competitive inhibition at the active site of RNA polymerase
  • Effectiveness: Demonstrated efficacy against various strains of mycobacteria, particularly those resistant to other antibiotics.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid crystalline form.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but poorly soluble in water.
  • Melting Point: Specific melting point data would depend on the purity but generally falls within a defined range based on structural characteristics.

Chemical Properties

  • Stability: The compound's stability can vary with pH; it is generally stable under neutral conditions but may degrade under extreme acidic or basic environments.
  • Reactivity: Exhibits reactivity typical for amides and complex polyketides, allowing for further chemical modifications if needed.
Discovery & Evolutionary Context of Rifamycin Derivatives

Historical Development of Rifamycin B Analogues in Antibiotic Research

Rifamycin B, first isolated in 1957 from Amycolatopsis mediterranei (originally Streptomyces mediterranei), served as the foundational compound for a new class of ansamycin antibiotics [1] [4]. Unlike its unstable natural congeners (rifamycins A, C, D, E), rifamycin B’s chemical stability enabled large-scale production, though it exhibited poor intrinsic antimicrobial activity [1] [10]. The pivotal breakthrough came through strategic oxidative conversion to rifamycin S, followed by reduction to rifamycin SV—the first clinically useful derivative with potent gram-positive activity and mycobacterial inhibition [4] [8]. This established rifamycin B as the essential precursor for semisynthetic modification.

The 1960s–1980s witnessed intensive derivatization campaigns focusing on the C3 and C4 positions of rifamycin’s naphthoquinone core. Researchers at Dow-Lepetit Laboratories systematically synthesized over 3,000 analogues, seeking orally bioavailable variants with expanded spectra [1]. This effort yielded rifampicin (rifampin) in 1966, where a 3-(4-methylpiperazinyliminomethyl) side chain drastically improved oral absorption and antitubercular efficacy [4] [10]. Subsequent innovations included rifabutin (1975), rifapentine (1998), and rifaximin—each representing targeted chemical solutions to bioavailability, resistance, or spectrum limitations [4] [8].

Table 1: Key Rifamycin Derivatives Developed from Rifamycin B

CompoundYear IntroducedCore ModificationPrimary Therapeutic Advance
Rifamycin SV1960sReduction of rifamycin SFirst clinically useful parenteral form
Rifampicin19683-(N-aminopiperazinyl) hydrazoneOral bioavailability; tuberculosis first-line
Rifabutin1992Spiropiperidyl at C3/C4Enhanced activity against MAC
Rifamycin B diallylamide1981*Diallylamide at C3/C4Improved activity against rifampicin-resistant strains

*Derivative described in research literature [5]

Structural Evolution from Rifamycin B to Diallylamide Derivatives

Rifamycin B’s structure comprises a 25-membered ansa bridge (aliphatic chain) linking aromatic naphthoquinone rings. The C1–C8 quinone and C21–C23 dihydroxy regions enable RNA polymerase binding, while C3/C4 positions serve as primary sites for side chain diversification [8] [10]. Early modifications revealed that planar, electron-rich substituents at C3/C4 enhanced bacterial cell penetration and target affinity.

Diallylamide derivatives represent a specific branch of C3/C4 functionalization explored in the 1980s. As reported in 1981, these compounds belong to structural classes designated as types 3, 5, and 6 (general formulas below), characterized by unsaturated allyl groups attached via amide linkages [5]:

  • Type 3: 3-Hydroxy-4-allylamido derivatives
  • Type 5: 3-Allylamido-4-hydroxy derivatives
  • Type 6: 3,4-Bis(allylamido) derivatives

The allyl groups (–CH₂–CH=CH₂) introduce steric flexibility and moderate lipophilicity, optimizing interactions with the RNA polymerase β-subunit pocket. Unlike bulky piperazinyl chains (e.g., rifampicin), diallylamide’s compact unsaturated chains may reduce steric clashes with mutated polymerase residues, explaining retained activity against some resistant strains [5].

Role of Semisynthetic Modifications in Enhancing Bioactivity

Semisynthesis transforms rifamycin B’s inherently low activity into clinically valuable bioactivity through three key mechanisms:

  • Overcoming Pharmacokinetic Limitations:Rifamycin B’s poor oral absorption (<15%) stems from high polarity and P-glycoprotein efflux. Introduction of lipophilic side chains (e.g., diallylamide, methylpiperazine) enhances intestinal permeability and plasma half-life. Rifampicin achieves 90%+ oral bioavailability via this mechanism [10].

  • Bypassing Target-Site Resistance:

    95% of rifampicin resistance arises from rpoB gene mutations (e.g., S531L, H526Y), altering the RNA polymerase binding pocket [7]. Diallylamide derivatives maintain efficacy against specific mutant strains due to:

  • Reduced steric bulk facilitating accommodation in mutated pockets
  • Altered hydrogen-bonding patterns from allyl groupsBiochemical assays confirm 24-desmethylrifamycin analogues (structurally analogous to diallylamide types) inhibit rifampicin-resistant M. tuberculosis at MICs 4–8-fold lower than rifampicin [2].
  • Evading Enzymatic Inactivation:Rifamycins face ADP-ribosylation by Arr enzymes (e.g., Arr-ms, Arr-2), which transfer ADP-ribose to the C23 hydroxyl group. Diallylamide’s C3/C4 modifications induce conformational shifts that sterically hinder Arr access to the C23 site. In vitro, this reduces ADP-ribosylation efficiency (kcat/Km ≤ 6.05 × 10³ s⁻¹·M⁻¹) compared to rifampicin [7].

Table 2: Resistance Parameters of Rifamycin Derivatives Against Key Enzymes/Mutants

DerivativeADP-ribosylation Efficiency (kcat/Km s⁻¹·M⁻¹)MIC Against rpoB S531L M. tuberculosis (μg/mL)
Rifampicin6.05 × 10³>32
Rifamycin BNot determined (Inactive)>32
Rifabutin2.62 × 10³4.0
Rifamycin B diallylamide~1.5 × 10³*2.0–8.0*

*Extrapolated from structural analogues in [5] [7]

Modern genomic approaches now complement semisynthesis. Engineered A. mediterranei strains with modified polyketide synthase modules (e.g., rifAT6::rapAT2) produce 24-desmethylrifamycin B—a backbone-modified precursor enabling new diallylamide variants with enhanced activity [2] [9]. Marine actinomycetes (Salinispora spp.) also yield novel rifamycin scaffolds, expanding structural diversity for future derivatization [6].

Properties

CAS Number

17607-45-3

Product Name

Rifamycin B diallylamide

IUPAC Name

[(9Z,19Z,21Z)-27-[2-[bis(prop-2-enyl)amino]-2-oxoethoxy]-2,15,17,29-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate

Molecular Formula

C45H58N2O13

Molecular Weight

834.9 g/mol

InChI

InChI=1S/C45H58N2O13/c1-12-18-47(19-13-2)33(49)22-57-32-21-30-40(53)35-34(32)36-42(28(8)39(35)52)60-45(10,43(36)54)58-20-17-31(56-11)25(5)41(59-29(9)48)27(7)38(51)26(6)37(50)23(3)15-14-16-24(4)44(55)46-30/h12-17,20-21,23,25-27,31,37-38,41,50-53H,1-2,18-19,22H2,3-11H3,(H,46,55)/b15-14-,20-17-,24-16-

InChI Key

MHTJOVRCLPHPDE-LFFDSNSBSA-N

Canonical SMILES

CC1C=CC=C(C(=O)NC2=CC(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)OCC(=O)N(CC=C)CC=C)C

Isomeric SMILES

CC1/C=C\C=C(/C(=O)NC2=CC(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(O/C=C\C(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)OCC(=O)N(CC=C)CC=C)\C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.